molecular formula C14H21N3OS2 B13746706 1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one CAS No. 36590-99-5

1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B13746706
CAS No.: 36590-99-5
M. Wt: 311.5 g/mol
InChI Key: XQYIBWCVAHEFAM-RLCSYUECSA-N
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Description

1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes both thiazolidine and imidazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of appropriate thiazolidine and imidazolidinone derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine or imidazolidinone rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines.

Scientific Research Applications

1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diethyl-5-((3-methylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one
  • 1,3-Diethyl-5-((3-phenylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one
  • 1,3-Diethyl-5-((3-benzylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one

Uniqueness

1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

36590-99-5

Molecular Formula

C14H21N3OS2

Molecular Weight

311.5 g/mol

IUPAC Name

(5E)-1,3-diethyl-5-[(2Z)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H21N3OS2/c1-4-15-9-10-20-12(15)8-7-11-13(18)17(6-3)14(19)16(11)5-2/h7-8H,4-6,9-10H2,1-3H3/b11-7+,12-8-

InChI Key

XQYIBWCVAHEFAM-RLCSYUECSA-N

Isomeric SMILES

CCN\1CCS/C1=C\C=C\2/C(=O)N(C(=S)N2CC)CC

Canonical SMILES

CCN1CCSC1=CC=C2C(=O)N(C(=S)N2CC)CC

Origin of Product

United States

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